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Compound of Interest

Compound Name: 1-Isopropyl-1H-1,2,3-triazole

Cat. No.: B3052996 Get Quote

An In-Depth Technical Guide to the Molecular Weight and Characterization of 1-Isopropyl-1H-
1,2,3-triazole

Abstract
1-Isopropyl-1H-1,2,3-triazole is a heterocyclic compound of significant interest in medicinal

chemistry and materials science. As a member of the 1,2,3-triazole family, it serves as a

versatile scaffold in the development of novel therapeutic agents and functional materials. The

1,2,3-triazole core is recognized for its exceptional stability, capacity for hydrogen bonding, and

its role as a bioisostere for amide bonds, making it a privileged structure in drug design.[1][2]

This guide provides a comprehensive technical overview of its core physicochemical

properties, with a primary focus on its molecular weight. We present a detailed, self-validating

workflow for its synthesis via copper-catalyzed "click" chemistry, its analytical characterization

for structural verification, and a discussion of its relevance to researchers and drug

development professionals.

Introduction to the 1-Isopropyl-1H-1,2,3-triazole
Scaffold
The 1,2,3-triazole ring system is a five-membered heterocycle containing three nitrogen atoms.

Its derivatives have garnered immense attention following the development of the Huisgen 1,3-

dipolar cycloaddition, particularly its copper(I)-catalyzed variant (CuAAC), now a cornerstone of

"click chemistry".[3][4] This reaction provides a highly efficient and regioselective route to 1,4-

disubstituted 1,2,3-triazoles, enabling the rapid synthesis of diverse compound libraries for

high-throughput screening.[2]
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The incorporation of an isopropyl group at the N1 position imparts specific steric and electronic

properties to the molecule, influencing its solubility, crystal packing, and interactions with

biological targets. Understanding the precise molecular weight is the first and most critical step

in the characterization of this, or any, novel compound, underpinning all subsequent analytical

and quantitative studies. This document serves as a detailed guide for its determination, from

theoretical calculation to empirical verification.

Physicochemical Properties and Molecular Weight
The fundamental identity of a molecule is defined by its structure, formula, and mass. These

properties are intrinsically linked and provide the basis for its characterization.

Molecular Structure and Formula
1-Isopropyl-1H-1,2,3-triazole consists of a 1,2,3-triazole ring where an isopropyl group is

attached to the nitrogen atom at position 1.

Caption: Molecular structure of 1-Isopropyl-1H-1,2,3-triazole.

The molecular formula is C₅H₉N₃.[5]

Theoretical Molecular Weight
The average molecular weight (MW) is calculated using the weighted average of the masses of

the naturally occurring isotopes of each element.

Carbon (C): 5 × 12.011 u = 60.055 u

Hydrogen (H): 9 × 1.008 u = 9.072 u

Nitrogen (N): 3 × 14.007 u = 42.021 u

Total Molecular Weight: 60.055 + 9.072 + 42.021 = 111.148 u[5]

In high-resolution mass spectrometry, the monoisotopic mass is used, which is calculated using

the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N). This provides a more

precise value for comparison with experimental data.
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Monoisotopic Mass: 111.079647300 Da[6]

Data Summary
The core physicochemical properties are summarized in the table below for quick reference.

Property Value Source

Molecular Formula C₅H₉N₃ [5]

Average Molecular Weight 111.148 g/mol [5]

Monoisotopic Mass 111.079647300 Da [6]

InChI Key
BSGWGQQMKGFUPS-

UHFFFAOYSA-N
[5]

Physical Form Solid or Liquid

Boiling Point (Isomer) 233.7±23.0 °C at 760 mmHg [7]

Density (Isomer) 1.1±0.1 g/cm³ [7]

Note: Boiling point and density data are for the isomer 3-Isopropyl-1H-1,2,4-triazole and are

provided for general reference.

Synthesis of 1-Isopropyl-1H-1,2,3-triazole
Synthetic Strategy: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
The synthesis of 1-substituted-1H-1,2,3-triazoles is most efficiently achieved via the CuAAC

reaction. This method involves the 1,3-dipolar cycloaddition of an organic azide (isopropyl

azide) with a terminal alkyne (acetylene). The copper(I) catalyst is essential as it dramatically

accelerates the reaction and controls the regiochemistry, although with a symmetrical alkyne

like acetylene, only one product isomer is possible. The workflow is robust, high-yielding, and

proceeds under mild conditions, making it a "self-validating" system in that successful product

formation is highly probable if the starting materials are correct.[4][8]

Experimental Workflow Diagram
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Caption: Synthetic workflow for 1-Isopropyl-1H-1,2,3-triazole via CuAAC.

Detailed Synthesis Protocol
Causality: This protocol uses an in-situ generation of the copper(I) catalyst from CuSO₄ and

sodium ascorbate. Sodium ascorbate acts as a reducing agent, maintaining copper in its active

+1 oxidation state, which is crucial for the catalytic cycle. A biphasic solvent system like t-

butanol/water is often used to accommodate both the organic and inorganic reagents.

Reagent Preparation: In a 100 mL round-bottom flask, dissolve copper(II) sulfate

pentahydrate (CuSO₄·5H₂O, ~2 mol%) and sodium L-ascorbate (~5 mol%) in 50 mL of a 1:1

mixture of deionized water and t-butanol.

Addition of Azide: To the stirring solution, add isopropyl azide (1.0 equivalent). (Safety Note:

Low molecular weight organic azides are potentially explosive and should be handled with

extreme care, behind a blast shield, and should not be heated to high temperatures).

Introduction of Alkyne: Introduce acetylene gas from a balloon or generate it in-situ from a

source like calcium carbide, bubbling it through the reaction mixture for 15-30 minutes.

Reaction Monitoring: Seal the flask and allow the reaction to stir vigorously at room

temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the

starting azide spot has been consumed (typically 12-24 hours).

Work-up: Upon completion, dilute the reaction mixture with 50 mL of water and extract three

times with 30 mL of ethyl acetate. The purpose of the extraction is to move the organic

product from the aqueous phase to an organic solvent from which it can be easily isolated.

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure. The resulting crude product is purified by flash column

chromatography on silica gel to yield the pure 1-isopropyl-1H-1,2,3-triazole.

Analytical Characterization and Molecular Weight
Verification
A multi-technique approach is required to unambiguously confirm the structure and, by

extension, the molecular weight of the synthesized compound. This creates a self-validating
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analytical system where data from each technique must be consistent with the proposed

structure.

Analytical Workflow Diagram

Purified Synthetic Product

Mass Spectrometry (MS)
NMR Spectroscopy

(¹H and ¹³C)
FTIR Spectroscopy Elemental Analysis

Confirms Mass
(e.g., m/z = 112.08 [M+H]⁺)

Confirms Connectivity
(Isopropyl & Triazole Signals)

Confirms Functional Groups
(C-H, N=N)

Confirms Elemental Ratio
(C, H, N %)

Structure & Molecular Weight Verified

Click to download full resolution via product page

Caption: Integrated workflow for the analytical characterization of the title compound.

Mass Spectrometry (MS)
Methodology: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization

(ESI) is the definitive technique for molecular weight verification. A dilute solution of the

sample in methanol or acetonitrile is infused into the ESI source. The instrument is calibrated

and set to positive ion mode.
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Expected Result: The compound will be protonated, and the instrument will detect the

molecular ion peak [M+H]⁺. For C₅H₉N₃, the expected m/z (mass-to-charge ratio) would be

112.087. The high-resolution instrument can measure this mass to within a few parts per

million (ppm) of the theoretical value, which confirms the elemental composition and thus the

molecular weight.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) with a

tetramethylsilane (TMS) internal standard. ¹H and ¹³C NMR spectra are acquired.[10]

Rationale and Expected Spectra: NMR confirms the molecular structure, which must be

consistent with the verified molecular weight.

¹H NMR:

A septet around 4.6 ppm, integrating to 1H. This corresponds to the methine (-CH)

proton of the isopropyl group, split by the six adjacent methyl protons.

A doublet around 1.5 ppm, integrating to 6H. This corresponds to the two equivalent

methyl (-CH₃) groups, split by the single methine proton.

Two singlets or doublets in the aromatic region (typically 7.5-8.0 ppm), each integrating

to 1H. These are the two protons on the triazole ring (C4-H and C5-H).

¹³C NMR:

Two distinct signals in the aromatic region (e.g., ~120-135 ppm) for the two triazole ring

carbons.

Two signals for the isopropyl group: one for the methine carbon (~50 ppm) and one for

the two equivalent methyl carbons (~22 ppm).

Elemental Analysis
Methodology: A pure, dried sample is subjected to combustion analysis. The instrument

measures the amount of CO₂, H₂O, and N₂ gas produced, from which the percentage of

carbon, hydrogen, and nitrogen in the original sample is calculated.
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Expected Result: The experimental percentages should align closely with the theoretical

values calculated from the molecular formula C₅H₉N₃:

%C = (60.055 / 111.148) × 100 = 54.03%

%H = (9.072 / 111.148) × 100 = 8.16%

%N = (42.021 / 111.148) × 100 = 37.81%

Significance in Research and Drug Development
The 1-isopropyl-1H-1,2,3-triazole moiety is more than a simple heterocycle; it is a strategic

building block in modern drug discovery.[11] Its molecular weight and structural rigidity are key

parameters for computational modeling and docking studies.

Bioisostere: The triazole ring is an excellent mimic of the trans-amide bond, but with

improved metabolic stability and different hydrogen bonding capabilities, making it valuable

for modifying peptide-based drug candidates.[3]

Linker Chemistry: Due to the reliability of its synthesis, the triazole ring is frequently used as

a stable linker to connect two different molecular fragments, for example, in the development

of antibody-drug conjugates or PROTACs.

Pharmacophore: The triazole nucleus itself can act as a key pharmacophore, interacting

directly with biological targets. Derivatives have shown a vast range of activities, including

anticancer, antiviral, antibacterial, and antiparasitic properties.[11][12]

Safety and Handling
Compound Handling: Wear appropriate personal protective equipment (PPE), including

gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume

hood.[13][14]

Precursor Hazard: The key precursor, isopropyl azide, is a low molecular weight organic

azide. Such compounds can be highly energetic and potentially explosive. They should be

handled in small quantities, not be subjected to shock or friction, and kept away from heat

and ignition sources.[15][16]
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Storage: Store the final compound in a tightly sealed container in a cool, dry place.

Conclusion
The molecular weight of 1-isopropyl-1H-1,2,3-triazole is definitively established as 111.148

g/mol , with a monoisotopic mass of 111.079647300 Da. This fundamental property is the

gateway to the compound's full characterization. The integrated workflow presented here,

combining robust CuAAC synthesis with a suite of orthogonal analytical techniques (HRMS,

NMR, and Elemental Analysis), provides a self-validating and reliable methodology for any

researcher working with this important heterocyclic scaffold. This rigorous approach ensures

the identity, purity, and structural integrity of the material, which is a non-negotiable prerequisite

for its application in precision fields such as drug development and materials science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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